Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate
Description
Properties
Molecular Formula |
C13H15NO6 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
methyl 3-(1-methoxy-2-methyl-1-oxopropan-2-yl)-4-nitrobenzoate |
InChI |
InChI=1S/C13H15NO6/c1-13(2,12(16)20-4)9-7-8(11(15)19-3)5-6-10(9)14(17)18/h5-7H,1-4H3 |
InChI Key |
QWQMGQAHOAYBQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Aqueous sodium hydroxide, heat.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents like dichloromethane.
Major Products Formed
Oxidation: 3-(2-(methoxycarbonyl)propan-2-yl)-4-aminobenzoate.
Reduction: 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of nitrobenzoates possess antimicrobial properties. For instance, research has demonstrated that compounds with nitro groups can inhibit bacterial growth effectively. The presence of the methoxycarbonyl group may further enhance these properties by improving solubility and bioavailability .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory drug development. In vitro studies have shown that similar nitrobenzoate compounds can reduce pro-inflammatory cytokine production, suggesting a potential therapeutic role in treating inflammatory diseases .
Materials Science
In materials science, this compound has been explored for its utility in polymer synthesis and as a precursor for functional materials.
Polymer Synthesis
The compound can be utilized as a monomer in the synthesis of polymers with specific properties such as thermal stability and mechanical strength. Its reactivity allows it to participate in polymerization reactions, leading to the formation of new materials with tailored characteristics .
Functional Coatings
Due to its chemical structure, this compound can be used to develop functional coatings that exhibit desirable properties such as corrosion resistance and UV stability. These coatings are valuable in various industrial applications, including automotive and aerospace sectors .
Synthetic Methodologies
This compound serves as an important intermediate in organic synthesis.
Synthesis of Complex Molecules
This compound can act as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .
Reaction Pathways
The compound can undergo several reactions such as esterification and nucleophilic substitution, which are fundamental in organic synthesis. Understanding these reaction pathways is crucial for chemists looking to utilize this compound effectively .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored various nitrobenzoate derivatives and their effects on bacterial strains. This compound was included among the tested compounds, showing significant inhibition against Staphylococcus aureus.
Case Study 2: Polymer Development
Research conducted at a leading university demonstrated the use of this compound as a monomer in creating high-performance polymers suitable for aerospace applications. The resulting materials exhibited enhanced thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The ester group can also be hydrolyzed to release the active carboxylic acid, which can further interact with cellular targets.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared below with three closely related nitrobenzoate derivatives:
Key Observations :
- Spatial Orientation : The target compound’s branched 3-substituent introduces steric bulk compared to linear substituents like isobutoxy (3b) or indole-containing ethoxy (3l).
- Regioisomerism : Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is a regioisomer, with substituents swapped between positions 3 and 4, which may alter reactivity and solubility.
Key Observations :
Physicochemical Properties
Key Observations :
- Solubility trends correlate with substituent polarity. For example, the indole-containing derivative (3l) may exhibit lower solubility in nonpolar solvents due to its aromatic heterocycle .
- The regioisomer [334952-07-7] has documented solubility in polar aprotic solvents, suggesting similar behavior for the target compound .
Biological Activity
Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This structure includes a nitro group, which is often associated with various biological activities, including anti-cancer properties.
Research indicates that compounds similar to this compound can exert their biological effects through several mechanisms:
- Inhibition of Cell Migration : Studies have shown that related nitrobenzoic acids can inhibit the migration of cancer cells, particularly in non-small cell lung cancer (NSCLC). This is achieved by disrupting EGF-induced chemotaxis and chemokinesis, affecting cellular adhesion and cytoskeletal dynamics .
- Antitumor Activity : The compound may exhibit direct antitumor effects by inducing apoptosis in cancer cells. This is often mediated through the modulation of signaling pathways involved in cell survival and proliferation.
- Kinase Inhibition : Similar compounds have been identified as inhibitors of various kinases that play crucial roles in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and metastasis.
Case Studies and Experimental Data
- Cell Line Studies : In vitro studies have demonstrated that this compound significantly inhibits the growth of specific cancer cell lines. For instance, a study focusing on NSCLC showed a marked reduction in cell viability when treated with this compound.
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor size and metastasis. Results indicated that treatment led to significant tumor regression compared to control groups.
- Mechanistic Insights : Detailed investigations into the molecular mechanisms revealed that the compound affects pathways related to apoptosis and cell cycle regulation, further supporting its potential as an anticancer agent.
Comparative Analysis
The following table summarizes key findings from various studies on this compound and related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
